6-Fluoro-7-methylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-methylquinolin-8-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methylquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution of a halogenated quinoline derivative. For instance, starting from 7-chloro-6-fluoroquinoline, a nucleophilic substitution reaction with a suitable nucleophile can yield this compound .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions under controlled conditions. These methods may utilize catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial processes can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methylquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents .
Scientific Research Applications
6-Fluoro-7-methylquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes due to its fluorescent properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methylquinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and antineoplastic effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
6-Fluoro-7-methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both a fluorine atom and a methyl group on the quinoline ring enhances its stability and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
6-fluoro-7-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-8(11)5-7-3-2-4-12-9(7)10(6)13/h2-5,13H,1H3 |
InChI Key |
DGDCDHXEVBNXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=C1O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.